molecular formula C22H21F2N3O B2543345 1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-29-3

1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2543345
CAS No.: 899960-29-3
M. Wt: 381.427
InChI Key: VZAQMMABJKYHIH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide class, characterized by a fused bicyclic core (pyrrole and pyrazine rings) and substituted aromatic groups. The 3,4-difluorophenyl moiety at the 1-position and the phenylethyl carboxamide group at the 2-position contribute to its structural uniqueness.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O/c23-18-9-8-17(15-19(18)24)21-20-7-4-12-26(20)13-14-27(21)22(28)25-11-10-16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAQMMABJKYHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Difluorophenyl Group: This step often involves the use of halogenation reactions to introduce the difluorophenyl moiety.

    Attachment of the Phenylethyl Group: This can be accomplished through nucleophilic substitution or other suitable reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.

Chemical Reactions Analysis

1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Results : The compound demonstrated significant cytotoxicity with IC50 values of approximately 12 µM for MCF-7 and 15 µM for A549 cells.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Testing Against Bacteria : Moderate antibacterial activity was observed against Gram-positive bacteria like Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 µg/mL.

Study 1: Anticancer Efficacy

A study published in the Asian Journal of Pharmaceutics investigated similar pyrrolo[1,2-a]pyrazine derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells via caspase activation pathways.

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of related pyrazine derivatives revealed promising activity against resistant bacterial strains. The study emphasized the need for further exploration of these compounds as potential therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Core Structure Substituents Molecular Formula Key Features
Target: 1-(3,4-Difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine (tetrahydro) 1-(3,4-difluorophenyl); N-(2-phenylethyl) carboxamide Not explicitly given 3,4-difluorophenyl enhances electron-withdrawing effects; phenylethyl may improve lipophilicity.
Analog 1: N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine (dihydro) 1-(4-ethoxyphenyl); N-(2,6-difluorophenyl) carboxamide C22H21F2N3O2 4-ethoxy group increases hydrophobicity; 2,6-difluorophenyl vs. 3,4-difluorophenyl alters steric interactions.
Analog 2: N-(2-(2-(4-Fluorophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-...carboxamide Pyrrolo[2,1-a]isoquinoline (dihydro) 4-fluorophenyl; extended aromatic system Not explicitly given Isoquinoline fusion expands π-system; fluorophenyl may enhance target binding affinity.
Analog 3: N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-...pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrido-pyrrolo-pyrimidine 2,4-dimethoxyphenyl; 3-methoxypropyl Not explicitly given Methoxy groups improve solubility; complex tricyclic core may reduce metabolic stability.

Biological Activity

The compound 1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a member of the pyrrolo[1,2-a]pyrazine family, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18F2N4O\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_4\text{O}

This structure features a pyrrolo[1,2-a]pyrazine core with a difluorophenyl group and a phenylethyl substituent that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds within this class exhibit a range of biological activities including:

  • Anticancer properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Kinase inhibition : The compound may act as an inhibitor for specific kinases involved in cell signaling pathways.
  • Neuroprotective effects : Potential applications in neurodegenerative diseases have been explored.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit various kinases such as FLT3 and CDK kinases, crucial for cell cycle regulation and proliferation .
  • Modulation of Signaling Pathways : By affecting signaling pathways associated with cancer progression and neurodegeneration, it may exert therapeutic effects.

Anticancer Activity

A study evaluating the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives found that certain modifications enhanced their efficacy against various cancer cell lines. Specifically, compounds with a similar structure exhibited IC50 values in the nanomolar range against FLT3 and other kinases .

CompoundTarget KinaseIC50 (nM)
Compound AFLT325
Compound BCDK230
1-(3,4-Difluorophenyl)-N-(2-phenylethyl)...FLT3TBD

Neuroprotective Effects

Research into the neuroprotective effects of related compounds suggests that they may reduce oxidative stress and inflammation in neuronal cells. In vitro assays demonstrated that these compounds could enhance cell viability under stress conditions .

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